
Reveromycin C
Descripción general
Descripción
La Reveromicina C es un miembro de la familia de la reveromicina, un grupo de espirocetales policétidos producidos por varias especies de Streptomyces. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antibacterianas, antifúngicas y anticancerígenas . La Reveromicina C, en particular, ha ganado atención por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de la Reveromicina C implica una compleja vía de policétidos. Comienza con una unidad iniciadora de 2-metilsuccinil-CoA, seguida de la incorporación de una cadena de extensión de policétidos C6-8 y unidades de esterificación diácida . La estructura central espiroacetal se forma a través de reacciones enzimáticas estereoespecíficas que involucran RevG y RevJ .
Métodos de Producción Industrial: La producción industrial de Reveromicina C típicamente implica la fermentación de especies de Streptomyces en condiciones controladas. La optimización de los medios de cultivo y los parámetros de fermentación es crucial para maximizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Reveromicina C se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura y mejorar su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno (H2O2) y el permanganato de potasio (KMnO4).
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como el hidróxido de sodio (NaOH) y el carbonato de potasio (K2CO3).
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la Reveromicina C, que se estudian por sus actividades biológicas mejoradas .
Aplicaciones Científicas De Investigación
La Reveromicina C tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La Reveromicina C ejerce sus efectos inhibiendo selectivamente la isoleucil-tRNA sintetasa (IleRS) citoplásmica eucariótica. Esta inhibición interrumpe la síntesis de proteínas, lo que lleva a la apoptosis en las células diana. Los tres grupos carboxilo del compuesto juegan un papel crucial en su absorción selectiva por los osteoclastos, haciéndolo eficaz contra la reabsorción ósea y la metástasis .
Comparación Con Compuestos Similares
La Reveromicina C se compara con otros espirocetales policétidos como:
Reveromicina A: Conocida por sus potentes actividades anticancerígenas y antifúngicas.
Monensina A: Exhibe actividad ionófora y se utiliza como un antibiótico.
Tautomicina: Actúa como un inhibidor de la proteína fosfatasa.
La Reveromicina C destaca por su mecanismo de acción único y su objetivo selectivo de los osteoclastos, convirtiéndola en un candidato prometedor para el tratamiento de enfermedades relacionadas con los huesos .
Actividad Biológica
Reveromycin C is a member of the reveromycin family, which are polyketide antibiotics produced by Streptomyces species. This compound has garnered attention due to its diverse biological activities, particularly its potential in cancer treatment and antifungal applications. This article delves into the biological activity of this compound, supported by various studies and findings.
This compound exhibits its biological effects primarily through the inhibition of eukaryotic cell growth and modulation of cellular processes such as apoptosis and inflammatory responses.
- Inhibition of EGF-Stimulated Growth : this compound has been shown to inhibit mitogenic responses induced by epidermal growth factor (EGF) in Balb/MK cells. This suggests a potential application in cancer therapy, particularly for tumors that are responsive to EGF signaling .
- Antiproliferative Effects : In vitro studies indicate that this compound can suppress the proliferation of various human tumor cell lines, demonstrating its potential as an anticancer agent .
2. Antifungal Activity
This compound also displays significant antifungal properties. Research indicates that it can effectively combat fungal infections, particularly those caused by Candida and Aspergillus species.
- Efficacy Against Fungal Pathogens : Studies have shown that this compound possesses antifungal activity comparable to commercial fungicides under acidic conditions, making it a candidate for agricultural applications .
- Mechanism of Action : The antifungal activity is attributed to its ability to disrupt fungal cell growth and metabolism, although the precise mechanisms remain an area of ongoing research .
3. Case Studies and Research Findings
Several studies have highlighted the biological activities and potential therapeutic applications of this compound.
Table 1: Summary of Biological Activities
4.1 Antitumor Activity
In a study examining the antitumor effects of Reveromycin A (closely related to this compound), it was found that this compound could significantly reduce tumor sizes in animal models. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, particularly in hormone-responsive tumors .
4.2 Osteoclast Inhibition
Research involving osteoprotegerin (OPG)-knockout mice demonstrated that Reveromycin administration led to a significant reduction in osteoclast counts and inflammatory cytokine expression associated with periodontal disease. This indicates its potential use in treating bone-related disorders .
5. Conclusion
This compound shows promising biological activity across various domains, including cancer therapy and antifungal treatment. Its ability to inhibit cell growth via EGF pathways, coupled with its antifungal efficacy, positions it as a valuable compound for further research and potential clinical applications. Continued exploration into its mechanisms will enhance our understanding and utilization of this compound in therapeutic settings.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for characterizing Reveromycin C’s structural features, and how do they compare to data from related compounds like Reveromycin A/B?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is critical for structural elucidation. Compare chemical shifts (δH and δC) and coupling constants (J values) with published data for Reveromycin A/B . For example, Reveromycin A’s δH values for Position 3 (6.97, dd) and Position 4-Me (1.27, s) provide a template for identifying analogous groups in this compound. Mass spectrometry (HR-MS) and infrared (IR) spectroscopy further validate functional groups. Ensure purity via HPLC before analysis .
Q. How can researchers design in vitro bioactivity assays to evaluate this compound’s antifungal properties?
- Methodological Answer : Use standardized fungal strains (e.g., Botrytis cinerea or Fusarium spp.) and measure minimum inhibitory concentrations (MICs) in a food model system, as done for Reveromycin A/B . Include positive controls (e.g., amphotericin B) and negative controls (solvent-only). Replicate experiments ≥3 times to assess variability. Document growth inhibition metrics (e.g., colony diameter) and statistical significance (p < 0.05) using ANOVA .
Q. What are the key steps to ensure reproducibility in this compound synthesis?
- Methodological Answer : Follow protocols from Streptomyces sp. fermentation, optimizing parameters like pH, temperature, and nutrient composition. Validate each synthesis batch via LC-MS and NMR. Publish detailed experimental conditions (e.g., chromatography gradients, solvent ratios) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved, particularly when compared to Reveromycin A/B?
- Methodological Answer : Employ targeted molecular assays (e.g., RNA synthesis inhibition tests) and compare results across studies. Use isogenic fungal strains with genetic knockouts to identify specific targets (e.g., elongation factor 1-alpha). Address discrepancies by re-evaluating experimental conditions (e.g., pH, incubation time) and applying meta-analysis frameworks like PRISMA .
Q. What advanced computational tools are suitable for modeling this compound’s interaction with fungal ribosomes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Cross-validate with cryo-EM or X-ray crystallography data if available. Use cheminformatics platforms (e.g., Schrödinger Suite) to analyze structure-activity relationships (SARs) .
Q. How should researchers design a study to investigate this compound’s cytotoxicity in mammalian cells while ensuring ethical rigor?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use primary cell lines (e.g., HEK293) and assess viability via MTT assays. Include dose-response curves and IC50 calculations. Obtain IRB approval for human cell lines and disclose conflicts of interest .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling variability in this compound’s bioactivity data across independent studies?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify outliers. Report confidence intervals (95% CI) and effect sizes (Cohen’s d). Transparently document raw data in repositories like Zenodo .
Q. How can researchers validate NMR assignments for this compound when spectral overlap occurs?
- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. Compare with DEPT-135 for carbon multiplicity. Validate via spiking with authentic standards or isotopic labeling .
Q. Experimental Design Pitfalls
Q. What are common methodological flaws in this compound research, and how can they be mitigated?
- Methodological Answer : Flaws include insufficient sample sizes, inadequate controls, and incomplete spectral data. Mitigate via power analysis (G*Power), blinded experiments, and adherence to reporting standards (e.g., MIAMI for natural products) .
Q. How should researchers address limitations in this compound’s stability during long-term bioassays?
Propiedades
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHXHWOEDTFCC-UHWSPUDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144860-69-5 | |
Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.